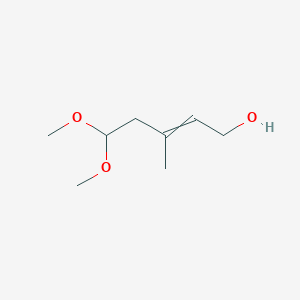
5,5-Dimethoxy-3-methylpent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethoxy-3-methylpent-2-en-1-ol is an organic compound with the molecular formula C8H16O3 It is characterized by its unique structure, which includes a double bond, a hydroxyl group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-3-methylpent-2-en-1-ol typically involves the reaction of 4,4-Dimethoxy-2-butanone with vinylmagnesium bromide. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-3-methylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 5,5-Dimethoxy-3-methylpent-2-en-1-one.
Reduction: Formation of 5,5-Dimethoxy-3-methylpentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethoxy-3-methylpent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethoxy-3-methylpent-1-en-3-ol: Similar structure but differs in the position of the double bond.
3,5,5-Trimethyl-hexan-1-ol: A primary alcohol with a different carbon skeleton.
Uniqueness
5,5-Dimethoxy-3-methylpent-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
63308-86-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,5-dimethoxy-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(4-5-9)6-8(10-2)11-3/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
ICPLWGVKDJKOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


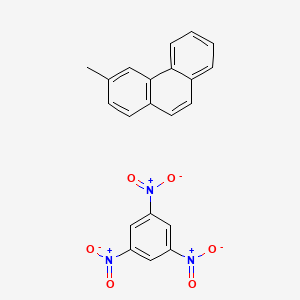

![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
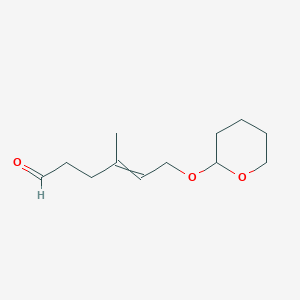
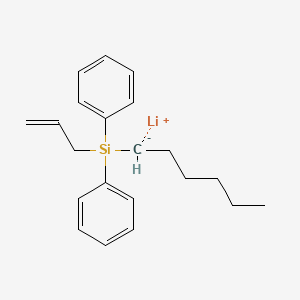
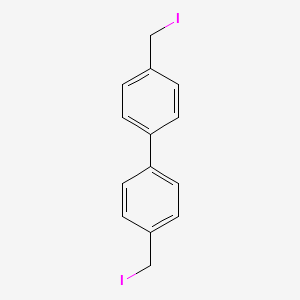
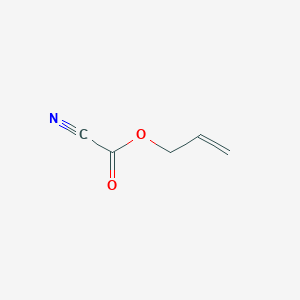

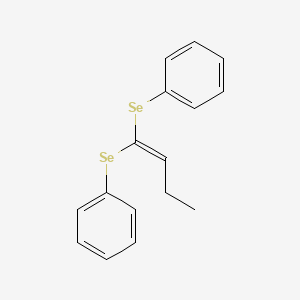
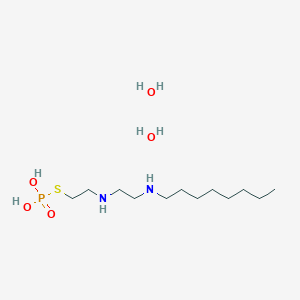

![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
